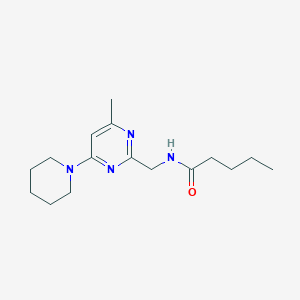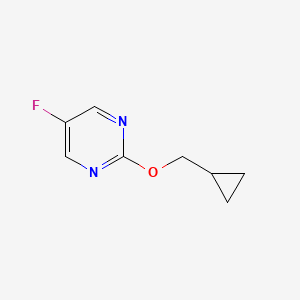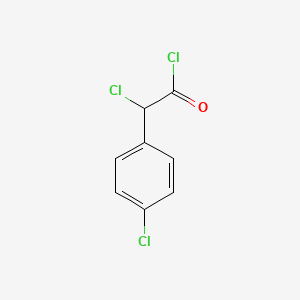
(4-Ethoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a propoxypyridazinyl group, and a piperazinyl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .作用機序
The mechanism of action of EPPM is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in the body. In cancer research, EPPM has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In Alzheimer's disease research, EPPM has been shown to modulate the levels of various inflammatory cytokines and oxidative stress markers. In depression research, EPPM has been found to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
EPPM has been shown to have various biochemical and physiological effects in the body. In cancer research, EPPM has been found to induce apoptosis and cell cycle arrest in cancer cells. Additionally, EPPM has been shown to inhibit the migration and invasion of cancer cells. In Alzheimer's disease research, EPPM has been shown to reduce beta-amyloid-induced toxicity and oxidative stress. In depression research, EPPM has been found to exert antidepressant effects by modulating the levels of various neurotransmitters.
実験室実験の利点と制限
One advantage of using EPPM in lab experiments is its potential therapeutic applications in various diseases. Additionally, EPPM has been shown to have low toxicity and high selectivity towards cancer cells. However, one limitation of using EPPM in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for EPPM research. One potential direction is the development of novel EPPM derivatives with improved solubility and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of EPPM in various diseases. Furthermore, preclinical and clinical studies are needed to evaluate the safety and efficacy of EPPM in humans. Overall, EPPM has significant potential as a therapeutic agent in various diseases, and further research is warranted to fully explore its therapeutic potential.
合成法
EPPM can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzoyl chloride with 6-propoxypyridazin-3-amine, followed by the reaction of the resulting 4-(6-propoxypyridazin-3-yl)benzoyl chloride with piperazine. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
EPPM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, EPPM has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, EPPM has been found to have neuroprotective effects in Alzheimer's disease by reducing beta-amyloid-induced toxicity and oxidative stress. In depression research, EPPM has been shown to exert antidepressant effects by modulating the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
特性
IUPAC Name |
(4-ethoxyphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-3-15-27-19-10-9-18(21-22-19)23-11-13-24(14-12-23)20(25)16-5-7-17(8-6-16)26-4-2/h5-10H,3-4,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSUFTJIOFTPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2474460.png)
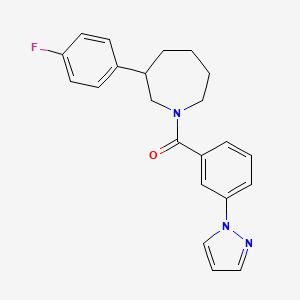
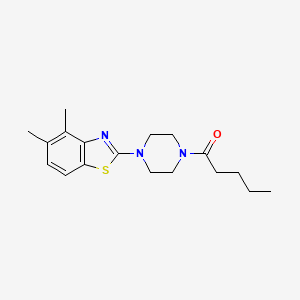
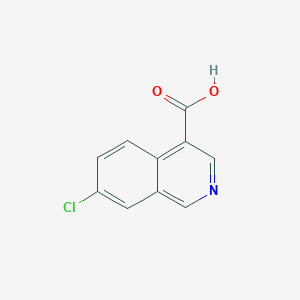
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2474468.png)
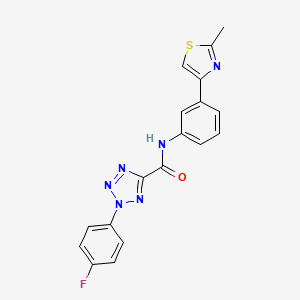
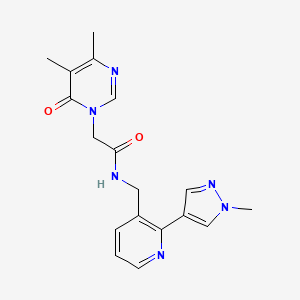
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2474471.png)
